1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
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Overview
Description
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a complex organic compound that features a unique structure combining isoxazole, pyrazole, and diazepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.
Diazepane ring formation: The sulfonylated pyrazole is reacted with a suitable diamine to form the diazepane ring.
Isoxazole ring formation: Finally, the isoxazole ring is constructed through a cyclization reaction involving a nitrile oxide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and diazepane groups are likely involved in binding to the active site of the target, while the isoxazole and pyrazole rings may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
- 3,5-Dimethylpyrazole-4-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
Uniqueness
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is unique due to its combination of isoxazole, pyrazole, and diazepane rings, which are not commonly found together in a single molecule. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O5S2/c1-11-15(13(3)19(5)17-11)27(22,23)20-7-6-8-21(10-9-20)28(24,25)16-12(2)18-26-14(16)4/h6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAVOOHYFSIXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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